molecular formula C17H15BrN2O B2601928 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-42-6

2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2601928
CAS No.: 852136-42-6
M. Wt: 343.224
InChI Key: QMLUUQYPTVTWSU-UHFFFAOYSA-N
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Description

2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound that features a bromine atom attached to a benzamide structure, with an indole moiety linked via a methyl group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the indole moiety .

Scientific Research Applications

2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[(2-methyl-1H-indol-3-yl)methyl]benzamide
  • 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
  • 2-bromo-N-[(1H-indol-5-yl)methyl]benzamide

Uniqueness

2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is unique due to the specific positioning of the bromine atom and the indole moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to its similar compounds .

Properties

IUPAC Name

2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-11-8-13-9-12(6-7-16(13)20-11)10-19-17(21)14-4-2-3-5-15(14)18/h2-9,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLUUQYPTVTWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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